molecular formula C19H23NO3S B6561944 1-phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide CAS No. 1091108-03-0

1-phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide

Cat. No.: B6561944
CAS No.: 1091108-03-0
M. Wt: 345.5 g/mol
InChI Key: BKCZMTAREGHHIV-UHFFFAOYSA-N
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Description

1-Phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide is an organic compound classified as a sulfonamide. It has a molecular formula of C19H23NO3S and a molecular weight of 345.5 g/mol. This compound is known for its unique chemical structure, which includes a phenyl group and an oxane ring, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylmethanesulfonyl chloride and 4-phenyloxan-4-ylmethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base like triethylamine to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production process may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-Phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.

    Pathways Involved: It affects various biochemical pathways, including those involved in inflammation and microbial growth.

Comparison with Similar Compounds

1-Phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide can be compared with other sulfonamide compounds:

    Similar Compounds: Examples include N-phenyl-bis(trifluoromethanesulfonimide) and N-phenylmethanesulfonamide.

    Uniqueness: The presence of the oxane ring and the specific arrangement of functional groups make it unique, providing distinct chemical and biological properties.

Properties

IUPAC Name

1-phenyl-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c21-24(22,15-17-7-3-1-4-8-17)20-16-19(11-13-23-14-12-19)18-9-5-2-6-10-18/h1-10,20H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCZMTAREGHHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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